molecular formula C14H15F2N3 B1402414 5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole CAS No. 1452554-93-6

5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B1402414
CAS No.: 1452554-93-6
M. Wt: 263.29 g/mol
InChI Key: SMJGPBCAXUSGBL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a phenylpyrrolidinyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common approach includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the difluoromethyl and phenylpyrrolidinyl groups under specific reaction conditions. These steps often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the phenylpyrrolidinyl group may contribute to its overall stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole
  • 5-(Chloromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole
  • 5-(Bromomethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(difluoromethyl)-5-(4-phenylpyrrolidin-3-yl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3/c15-14(16)13-6-12(18-19-13)11-8-17-7-10(11)9-4-2-1-3-5-9/h1-6,10-11,14,17H,7-8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJGPBCAXUSGBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC(=NN2)C(F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole
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5-(Difluoromethyl)-3-(4-phenylpyrrolidin-3-yl)-1H-pyrazole

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